REACTION_SMILES
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[CH3:22][C:23](=[O:24])[O-:25].[CH3:26][c:27]1[cH:28][c:29]([CH3:30])[cH:31][cH:32][cH:33]1.[CH:1]1([O:6][c:7]2[c:8]([O:19][CH3:20])[cH:9][cH:10][c:11]3[c:12]([OH:18])[cH:13][c:14](=[O:17])[o:15][c:16]23)[CH2:2][CH2:3][CH2:4][CH2:5]1.[NH4+:21]>>[CH:1]1([O:6][c:7]2[c:8]([O:19][CH3:20])[cH:9][cH:10][c:11]3[c:12]([NH2:21])[cH:13][c:14](=[O:17])[o:15][c:16]23)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(O)cc(=O)oc2c1OC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1ccc2c(N)cc(=O)oc2c1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |